![molecular formula C13H9ClF3NO2 B068617 Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 193827-69-9](/img/structure/B68617.png)
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClF3NO2 . Its molecular weight is 303.67 . The IUPAC name for this compound is ethyl 4-chloro-2-(trifluoromethyl)-6-quinolinecarboxylate .
Synthesis Analysis
An efficient method has been developed for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates by the gold (I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions were optimized for the model synthesis of quinoline from ketone and ethyl 3-phenylpropynoate .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethyl-substituted quinolines . The compound has also been modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . It has a molecular weight of 303.67 .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, is a common feature in many FDA-approved drugs . This group enhances the pharmacological activities of these compounds . For instance, it is found in Sorafenib, a multiple kinase inhibitor used in cancer treatment .
Antineoplastic Applications
As mentioned above, Sorafenib, which contains a trifluoromethyl group, is used as an antineoplastic drug . It targets both RAF and receptor tyrosine kinases that promote angiogenesis .
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, such as “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, are synthesized using various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations .
Functionalization of Polyfluorinated Quinolines
“Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate” can be used as a starting material for the functionalization of polyfluorinated quinolines . This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Antibacterial Activity
Fluorinated quinolines, including “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Enzyme Inhibition
Many synthetic quinolines, including those that are fluorinated, have been found to inhibit various enzymes . This property can be exploited in the development of drugs for various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound may interact with cell-penetrating peptides .
Mode of Action
It is suggested that when this compound is attached to cell-penetrating peptides, it causes osmotic swelling of the endosome, enhancing the cell penetration ability of the peptides .
Result of Action
It is suggested that the compound may enhance the cell penetration ability of peptides .
properties
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
193827-69-9 | |
Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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